molecular formula C10H10F2O3 B7858987 Ethyl 2-(3,4-difluoro-phenoxy)acetate

Ethyl 2-(3,4-difluoro-phenoxy)acetate

Cat. No.: B7858987
M. Wt: 216.18 g/mol
InChI Key: KXDDYRQUELHGFC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluoro-phenoxy)acetate is an ethyl ester derivative featuring a phenoxy group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring, linked to an acetate moiety. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence molecular interactions .

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDDYRQUELHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3,4-difluoro-phenoxy)acetate serves as a precursor in the synthesis of various biologically active compounds. Its structural similarity to other active molecules allows it to be utilized in drug design and development.

Case Studies

  • Heterocyclic Compounds : Research has shown that derivatives of this compound can lead to the synthesis of new heterocycles with potential therapeutic applications. For instance, studies have demonstrated the successful synthesis of compounds like 6-hydroxypyrimidine and quinolin derivatives using this compound as a starting material .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for developing new drugs targeting enzyme-related diseases. The presence of fluorine enhances binding affinity due to increased metabolic stability.

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its unique properties allow it to serve as an effective herbicide or pesticide.

Data Table: Agrochemical Properties

PropertyValue
Solubility in WaterLow
Stability under UV LightHigh
Biological ActivityModerate to High

Material Science

In materials science, this compound is being studied for its potential use in developing advanced materials with specific thermal and chemical properties.

Applications in Polymer Chemistry

  • The compound can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal resistance and mechanical strength.

Mechanism of Action

The mechanism by which Ethyl 2-(3,4-difluoro-phenoxy)acetate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8)
  • Structure : Single fluorine at the para position (4-fluoro).
  • Synthesis: Achieved via alkylation of 4-fluorophenol with ethyl bromoacetate, yielding up to 95.6% under optimized conditions .
Ethyl 2-(2,4-difluorophenyl)acetate
  • Structure : Fluorines at 2- and 4-positions on the phenyl ring.
  • Crystal Structure : Stabilized by π-π interactions (centroid distance: ~3.8 Å) and weak C–H···O hydrogen bonds. The 2-fluoro substituent introduces steric hindrance, altering crystal packing compared to the 3,4-difluoro isomer .
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of fluorine positioning in bioactivity .
Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)
  • Structure : Combines chlorine and difluoromethoxy substituents.
  • Properties : Higher molecular weight (299.1 g/mol) and lipophilicity compared to the target compound, suggesting differences in solubility and membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Interactions/Stabilization
Ethyl 2-(3,4-difluoro-phenoxy)acetate C10H10F2O3 216.18 Not reported Likely π-π stacking, C–H···O bonds*
Ethyl 2-(4-fluorophenoxy)acetate C10H11FO3 198.19 Not reported Dipole-dipole interactions
Ethyl 2-(2,4-difluorophenyl)acetate C10H10F2O2 200.18 Not reported π-π stacking, C–H···O hydrogen bonds
Ethyl 2,4-dibromo-3-fluorophenylacetate C10H9Br2FO2 346.99 Not reported Halogen bonding, van der Waals forces

*Inferred from analogues like Ethyl 2-(2,4-difluorophenyl)acetate .

Biological Activity

Ethyl 2-(3,4-difluoro-phenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a difluorophenoxy moiety, enhances its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀F₂O₃. The presence of fluorine atoms in the compound contributes to its thermal stability and influences its electron distribution, which can enhance binding affinity to biological targets.

The mechanism of action for this compound is primarily linked to its ability to interact with various enzymes and receptors in biological systems. The fluorine atoms can increase the compound's metabolic stability and alter its pharmacokinetic properties, making it a valuable candidate for drug design.

Biological Activity

1. Enzyme Inhibition:
Research indicates that compounds with similar structures have shown potential as enzyme inhibitors. For example, studies on related phenoxyacetic acid derivatives suggest that they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases like cancer and inflammation .

2. Cytotoxicity:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be harnessed for anticancer therapies .

3. Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties. Preliminary data indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1: A study on ethyl 4,4-difluoro-4-phenoxyacetoacetate highlighted its role as a precursor in synthesizing biologically active heterocycles. These derivatives exhibited significant cytotoxicity against cancer cells, suggesting similar potential for this compound .
  • Case Study 2: Research focusing on fluorinated amidoximes demonstrated that structural modifications could lead to enhanced inhibitory effects on specific enzymes. This finding supports the hypothesis that this compound could be optimized for greater biological efficacy through similar modifications .

Comparative Analysis

The following table summarizes the characteristics and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₀H₁₀F₂O₃Cytotoxicity against cancer cells
Ethyl 4,4-difluoro-4-phenoxyacetoacetateC₁₁H₉F₂O₃Precursor for heterocycles
Ethyl 2-(2-fluorophenoxy)acetateC₉H₉FO₃Moderate enzyme inhibition
Ethyl 2-(4-fluorophenoxy)acetateC₉H₉FO₃Antimicrobial activity

Q & A

Q. What are optimized synthetic routes for Ethyl 2-(3,4-difluoro-phenoxy)acetate, and how can reaction conditions influence yield?

The synthesis typically involves esterification of 3,4-difluorophenoxyacetic acid with ethanol under acidic catalysis. A method analogous to the preparation of 2,4-dichlorophenoxy acetate can be adapted:

  • Dissolve 3,4-difluorophenoxyacetic acid (0.01 mol) in ethanol, add concentrated H₂SO₄ (1 ml), and reflux for 4–6 hours.
  • Quench the reaction in ice water, filter the product, and recrystallize from ethanol.
    Key variables :
  • Catalyst : Sulfuric acid vs. p-toluenesulfonic acid (affects side reactions).
  • Solvent : Ethanol vs. methanol (impacts ester purity).
  • Temperature : Prolonged reflux may degrade heat-sensitive intermediates.
    Yield optimization requires monitoring via TLC or HPLC (e.g., ethyl acetate chromatograms in ).

Q. How can purity and structural integrity be validated for this compound?

Use a multi-technique approach:

  • NMR : Compare 1^1H/13^13C spectra with computational predictions (e.g., DEPT for carbonyl confirmation).
  • HPLC : Reference retention times against standards (e.g., ethyl acetate analogs in ).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., gas-phase ion energetics in ).
  • Elemental analysis : Verify %C, %H, %F (deviation >0.3% indicates impurities).

Q. What are common byproducts during synthesis, and how can they be mitigated?

  • Unreacted acid : Detectable via IR (broad O-H stretch ~2500–3000 cm⁻¹). Mitigate by increasing ethanol molar excess.
  • Di-ester formation : Possible if excess acid is present. Use stoichiometric control (1:1.2 acid:ethanol ratio).
  • Fluorine displacement : Monitor via 19^{19}F NMR; avoid harsh conditions (e.g., >100°C) to prevent defluorination .

Advanced Research Questions

Q. How do electronic effects of 3,4-difluoro substitution influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., hydrolysis or aminolysis). Computational studies (DFT/B3LYP) can quantify:

  • Charge distribution : Mulliken charges at carbonyl C=O.
  • Activation energy : Compare with non-fluorinated analogs (e.g., ΔG‡ for hydrolysis reduced by ~5–8 kJ/mol ).
    Experimental validation: Kinetic assays under controlled pH (e.g., alkaline hydrolysis monitored by UV-vis, as in ).

Q. What crystallographic challenges arise when determining the solid-state structure of this compound?

  • Disorder in ethoxy groups : Common in flexible esters. Mitigate via low-temperature data collection (100 K).

  • Weak diffraction : Fluorine atoms reduce crystal symmetry. Use synchrotron radiation or SHELXL for refinement .

  • Twinned crystals : Resolve using PLATON or OLEX2 . Example

    ParameterValue
    Space groupP2₁/c
    R-factor<5%
    C-F bond length1.34 Å (±0.02)

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic effects : Rotameric equilibria in the ethoxy group cause splitting in 1^1H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals (e.g., 298 K vs. 323 K ).
  • Solvent artifacts : CDCl₃ may shift fluorine signals. Compare with DMSO-d₆ spectra.
  • DFT limitations : Basis sets (e.g., 6-311+G(d,p)) may underestimate fluorine’s anisotropic effects. Apply corrections using empirical scaling factors .

Q. What strategies are effective for studying its biological activity in enzyme inhibition assays?

  • Target selection : Prioritize enzymes with hydrophobic active sites (fluorine enhances binding via CH-π interactions).
  • Competitive assays : Use fluorescent probes (e.g., dansyl-labeled substrates) to quantify IC₅₀.
  • Metabolic stability : Assess ester hydrolysis in liver microsomes (e.g., LC-MS/MS to track degradation ).
    Example data from analogs:
EnzymeIC₅₀ (μM)Selectivity Index
Carboxylesterase 112.31.5
Chymotrypsin>100N/A

Q. Methodological Notes

  • Synthesis : Adapt protocols from with fluorinated precursors ().
  • Characterization : Cross-reference spectral libraries () and crystallographic tools ().
  • Data interpretation : Address contradictions using multi-method validation (e.g., NMR + DFT + X-ray).

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